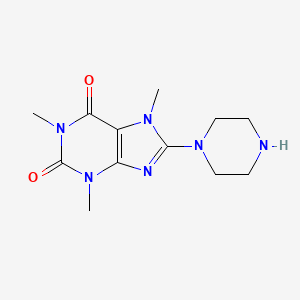

1,3,7-Trimethyl-8-piperazin-1-yl-3,7-dihydro-purine-2,6-dione

描述

Chemical Classification and Nomenclature

This compound represents a sophisticated heterocyclic compound that belongs to the broader family of purine derivatives. The compound's systematic nomenclature reflects its complex structural organization, incorporating multiple functional groups within a single molecular framework. According to the International Union of Pure and Applied Chemistry nomenclature system, the compound is formally designated as 1,3,7-trimethyl-8-piperazin-1-ylpurine-2,6-dione, indicating its derivation from the purine scaffold with specific substitutions at defined positions.

The molecular formula of C₁₂H₁₈N₆O₂ demonstrates the compound's rich nitrogen content, characteristic of bioactive heterocycles. With a molecular weight of 278.31 grams per mole, the compound exhibits a well-balanced structure that combines the stability of the purine core with the enhanced solubility properties conferred by the piperazine moiety. The Chemical Abstracts Service registry number 50693-74-8 provides a unique identifier for this specific chemical entity, facilitating its recognition across scientific databases and research publications.

The compound's structural complexity is evident in its various synonymous designations, including 1,3,7-trimethyl-8-(piperazin-1-yl)-3,7-dihydro-1H-purine-2,6-dione and 8-piperazinocaffeine. These alternative nomenclatures reflect different approaches to describing the same molecular entity, emphasizing either the purine backbone or the piperazine substitution. The International Chemical Identifier key CWQBJMULHKYRNB-UHFFFAOYSA-N provides a standardized representation of the compound's structure, enabling accurate computational analysis and database searches.

From a classification perspective, the compound falls within the category of nitrogen-containing heterocycles, specifically as a bicyclic purine derivative with additional heterocyclic substitution. The presence of six nitrogen atoms within the molecular structure places it among the most nitrogen-rich organic compounds, contributing to its unique chemical reactivity and biological potential. The compound's classification as a heterocyclic organic compound is further supported by its inclusion of atoms from different elements as members of its ring structures, specifically carbon, nitrogen, and oxygen.

Historical Development in Heterocyclic Chemistry

The development of this compound must be understood within the broader historical context of heterocyclic chemistry evolution. The foundations of heterocyclic chemistry were established during the early nineteenth century, beginning with significant discoveries that laid the groundwork for modern synthetic methodologies. In 1818, Brugnatelli's isolation of alloxan from uric acid marked one of the earliest documented instances of heterocyclic compound identification, establishing a precedent for purine-related research.

The subsequent development of heterocyclic chemistry continued with Dobereiner's production of furan compounds using sulfuric acid treatment of starch in 1832, followed by Runge's collection of pyrrole through dry distillation processes in 1834. These early discoveries demonstrated the potential for synthetic manipulation of heterocyclic structures, concepts that would later prove crucial for developing complex derivatives like this compound.

The modern understanding of heterocyclic chemistry expanded significantly during the twentieth century, with the recognition that heterocyclic compounds constitute a substantial portion of known chemical entities. Current estimates indicate that more than half of all known compounds are heterocycles, with approximately 59% of United States Food and Drug Administration-approved drugs containing nitrogen heterocycles. This statistical reality underscores the fundamental importance of heterocyclic chemistry in pharmaceutical development and provides context for the significance of compounds like this compound.

The specific development of purine chemistry has its roots in the study of naturally occurring xanthines, which provided the structural foundation for synthetic modifications. The recognition that xanthines possess diverse pharmaceutical applications, including cyclic nucleotide phosphodiesterase inhibition and adenosine receptor antagonization, encouraged researchers to explore structural modifications that could enhance these properties. The progression from simple purine structures to complex derivatives like this compound represents a logical evolution in this field.

The historical trajectory of heterocyclic chemistry has been characterized by increasing sophistication in synthetic methodologies and growing appreciation for structure-activity relationships. The formation of specialized research groups, such as the Heterocyclic Group established in 1967, reflects the scientific community's recognition of heterocyclic chemistry as a distinct and important discipline. The evolution of this field from simple isolation procedures to complex synthetic strategies has enabled the development of advanced compounds like this compound.

Position Within Caffeine Derivative Research

This compound occupies a distinctive position within the expanding field of caffeine derivative research, representing a significant advancement in eighth carbon position modification strategies. Recent comprehensive evaluations have classified eighth carbon-modified caffeine derivatives into four primary categories based on the type of atom linked to the eighth carbon position: C8-C, C8-O, C8-S, and C8-N variants. The compound under investigation belongs to the C8-N category, which has demonstrated particularly noteworthy biological activities including anticancer, antimicrobial, antiviral, and central nervous system stimulant properties.

The development of this specific compound emerged from systematic research efforts exploring the potential of piperazine-linked caffeine derivatives. The synthesis methodology involves a multi-step process beginning with the bromination of caffeine using N-bromosuccinimide to obtain 8-bromocaffeine, followed by a nucleophilic aromatic substitution reaction with piperazine in dimethylformamide at elevated temperature. This synthetic approach has proven highly effective, yielding the target compound in quantitative amounts exceeding 99% purity.

The compound's exceptional properties, particularly its remarkable water solubility and strong basic character with a pH approximately 12.5 in 0.01 molar aqueous solution at 25 degrees Celsius, distinguish it from other caffeine derivatives. These characteristics arise from the presence of the piperazinyl moiety, where the nitrogen atom linked to the eighth carbon position exhibits weak basicity due to the electron-withdrawing nature of the caffeinyl residue, while the N(4)-atom demonstrates strong basic behavior. This dual nature enables the compound to react with various organic acids to form corresponding salts, expanding its utility in pharmaceutical applications.

Current research initiatives have demonstrated the compound's versatility as a synthetic intermediate for creating novel therapeutic agents. Recent investigations have focused on developing 8-piperazinylcaffeine carboxylate ionic liquids by combining the compound with various carboxylic acids, including commonly used nonsteroidal anti-inflammatory drugs. These unique salt formations have exhibited significant analgesic activity when compared to standard reference drugs, with the presence of the 8-piperazinylcaffeine cation contributing to synergistic effects that enhance the therapeutic efficacy of traditional medications.

The compound has also served as a foundation for developing hybrid conjugates incorporating additional pharmacologically active moieties. Research has explored the synthesis of 8-piperazinyl caffeinyl-triazolylmethyl hybrid conjugates that demonstrate remarkable anticancer properties against breast cancer and melanoma cell lines. Furthermore, investigations into 8-(4-alkylpiperazinyl) caffeine derivatives have revealed significant leishmanicidal activity, indicating the compound's potential as a lead structure for antiparasitic drug development.

The following table summarizes key research developments involving this compound and related derivatives:

The positioning of this compound within contemporary caffeine derivative research reflects a broader trend toward developing structurally sophisticated compounds that maintain the beneficial properties of the parent caffeine molecule while introducing enhanced or novel biological activities. The compound's success as a synthetic intermediate has established it as a valuable building block for medicinal chemistry applications, contributing to the development of next-generation therapeutic agents with improved efficacy profiles.

属性

IUPAC Name |

1,3,7-trimethyl-8-piperazin-1-ylpurine-2,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N6O2/c1-15-8-9(16(2)12(20)17(3)10(8)19)14-11(15)18-6-4-13-5-7-18/h13H,4-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWQBJMULHKYRNB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(N=C1N3CCNCC3)N(C(=O)N(C2=O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20351662 | |

| Record name | 1,3,7-Trimethyl-8-piperazin-1-yl-3,7-dihydro-purine-2,6-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20351662 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50693-74-8 | |

| Record name | 1,3,7-Trimethyl-8-piperazin-1-yl-3,7-dihydro-purine-2,6-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20351662 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

生物活性

1,3,7-Trimethyl-8-piperazin-1-yl-3,7-dihydro-purine-2,6-dione, commonly referred to as a derivative of caffeine, is a compound that has garnered attention for its potential biological activities. This article explores the synthesis, pharmacological properties, and biological activities of this compound based on recent research findings.

- Molecular Formula : C12H18N6O2

- CAS Number : 50693-74-8

- Structure : The compound features a purine base with methyl and piperazine substitutions that enhance its solubility and biological interactions.

Synthesis

The synthesis of this compound involves several steps:

- Starting Material : Caffeine is a primary precursor.

- Reactions : Reactions typically involve alkylation and amination processes to introduce piperazine and methyl groups at specific positions on the purine ring.

- Yield : High yields (up to 94%) have been reported for various derivatives synthesized through optimized conditions involving copper-catalyzed reactions .

Pharmacological Properties

- Acetylcholinesterase Inhibition : Several studies indicate that derivatives of this compound exhibit significant inhibitory activity against acetylcholinesterase (AChE), which is crucial for neurotransmission and could have implications in treating Alzheimer's disease .

- Monoamine Oxidase Inhibition : The compound shows potential as a multitarget drug by inhibiting monoamine oxidase (MAO) enzymes, which are involved in the metabolism of neurotransmitters. The IC50 values for MAO-B inhibition are reported in the nanomolar range, suggesting potent activity .

- Dopamine Receptor Affinity : Research indicates moderate affinity towards dopamine receptors (D1 and D2), with varying potencies depending on the structural modifications made to the core molecule .

Antioxidant Activity

The antioxidant properties of this compound have been assessed using DPPH assays. While some derivatives show significant antioxidant activity comparable to known antioxidants like quercetin, others exhibit lower efficacy .

Anticancer Activity

Recent studies have explored the anticancer potential of this compound and its derivatives:

- Mechanism : The anticancer activity may be attributed to the inhibition of specific pathways involved in cell proliferation and survival.

- Case Studies : In vitro studies have demonstrated cytotoxic effects against various cancer cell lines, indicating its potential as a chemotherapeutic agent .

Data Summary Table

科学研究应用

Anticancer Properties

Recent studies have highlighted the anticancer potential of 1,3,7-trimethyl-8-piperazin-1-yl-3,7-dihydro-purine-2,6-dione. Research indicates that derivatives of this compound can inhibit cancer cell proliferation through various mechanisms. For instance, a study conducted on 8-piperazinyl caffeinyl-triazolylmethyl derivatives demonstrated significant cytotoxic effects against several cancer cell lines. The synthesis involved bromination of caffeine followed by a series of reactions leading to the formation of hybrid compounds with enhanced anticancer activity .

Enzyme Inhibition

The compound has been explored as an inhibitor of various enzymes, particularly acetylcholinesterase (AChE), which is crucial for neurotransmission. Methylxanthine derivatives, including those based on this compound, have shown promising results as AChE inhibitors. This property suggests potential applications in treating neurodegenerative diseases such as Alzheimer's disease .

Antifungal Activity

Another significant application of this compound lies in its antifungal properties. Novel heterocyclic derivatives containing the piperazine moiety have been reported to exhibit antifungal activity against various strains. The structural modifications involving piperazine enhance the efficacy against fungal infections .

Synthesis and Characterization

The synthesis of this compound typically involves several steps:

- Bromination of Caffeine : This step enhances the electrophilic character at the C(8) position.

- N-Arylation with Piperazine : A nucleophilic substitution reaction where piperazine replaces the bromine atom.

- Further Modifications : Additional steps may involve coupling with various functional groups to enhance biological activity.

The final products are characterized using techniques such as NMR spectroscopy and mass spectrometry to confirm their structures and purity .

Case Study 1: Anticancer Activity

In a study assessing the anticancer properties of 8-piperazinyl caffeinyl derivatives, researchers synthesized a series of compounds and evaluated their cytotoxicity against human cancer cell lines. The results indicated that certain derivatives exhibited IC50 values in the low micromolar range, demonstrating significant antiproliferative effects .

Case Study 2: Enzyme Inhibition

Another investigation focused on the enzyme inhibition capabilities of this compound derivatives. The study utilized various biochemical assays to determine the inhibitory effects on AChE and found that specific modifications to the piperazine ring enhanced inhibition potency compared to unmodified caffeine .

相似化合物的比较

Table 1: Structural Features of 1,3,7-Trimethyl-8-piperazin-1-yl-3,7-dihydro-purine-2,6-dione and Analogs

| Compound Name | Substituents (Positions) | Key Functional Groups |

|---|---|---|

| Target Compound | 1-CH₃, 3-CH₃, 7-CH₃, 8-piperazin-1-yl | Piperazine, Trimethyl |

| BI 1356 (Evidenced in DPP-4 inhibition) | 3-CH₃, 7-but-2-ynyl, 8-(3-amino-piperidin-1-yl), 1-(4-methyl-quinazolin-2-ylmethyl) | Quinazolinylmethyl, Butynyl |

| L-97-1 (A1 adenosine antagonist) | 8-benzyl, 7-ethyl-(2-hydroxyethyl)-aminoethyl, 1-propyl, 3-[2-(4-aminophenyl)-ethyl] | Benzyl, Hydroxyethyl, Aminophenyl |

| 8-Methoxy Derivatives (Antioxidant studies) | 8-OCH₃, variable substituents at 1, 3, 7 | Methoxy, Alkyl groups |

Key Observations :

- The piperazine/piperidine group at position 8 is common in DPP-4 inhibitors (e.g., BI 1356) and may enhance binding to enzymatic active sites .

- Bulky substituents (e.g., quinazolinylmethyl in BI 1356) correlate with prolonged pharmacological action due to increased steric hindrance against metabolic enzymes .

- Hydrophilic groups (e.g., hydroxyethyl in L-97-1) improve solubility but may reduce membrane permeability .

Pharmacological Profiles

Table 2: Pharmacological Activities of Analogous Compounds

Comparison with Target Compound :

- The target compound’s trimethyl groups may enhance metabolic stability compared to BI 1356’s butynyl and quinazolinylmethyl groups, which are prone to oxidative metabolism .

- The piperazine moiety could confer dual activity (e.g., DPP-4 inhibition and adenosine modulation) depending on substitution patterns .

准备方法

Direct Nucleophilic Aromatic Substitution (S_NAr) on 8-Brominated Purine Derivatives

The most common and efficient approach to prepare 1,3,7-trimethyl-8-piperazin-1-yl-purine-2,6-dione derivatives involves:

- Step 1: Synthesis of 8-bromo-1,3,7-trimethylpurine-2,6-dione (8-bromotheophylline) as the electrophilic intermediate.

- Step 2: Nucleophilic aromatic substitution of the bromine at C8 by piperazine under basic conditions.

| Parameter | Details |

|---|---|

| Starting material | 8-bromo-1,3,7-trimethylpurine-2,6-dione |

| Nucleophile | Piperazine |

| Solvent | Dimethylformamide (DMF) or N-butyl acetate |

| Base | Potassium carbonate or triethylamine |

| Temperature | 85–125 °C |

| Reaction time | 4–8 hours |

| Catalyst (optional) | Potassium iodide to enhance rate |

Mechanism: The nucleophilic nitrogen of piperazine attacks the electrophilic C8 carbon bearing bromine, displacing bromide and forming the C8-piperazinyl substituted purine.

Example from Patent Literature:

A process described for a related purine derivative involves reacting 8-bromo-7-(but-2-yn-1-yl)-3-methyl-1-[(4-methylquinazolin-2-yl)methyl]-3,7-dihydro-1H-purine-2,6-dione with (3R)-piperidin-3-amine dihydrochloride in the presence of potassium carbonate and potassium iodide in N-butyl acetate at 85–125 °C for 4–8 hours, yielding the substituted purine with high purity and yield after workup.

Workup and Purification

After completion of the substitution reaction:

- The reaction mixture is cooled to 5–10 °C and treated with 10% acetic acid to quench the reaction and protonate residual bases.

- The aqueous layer is washed with organic solvents such as methyl isobutyl ketone and toluene to remove impurities.

- The aqueous phase is basified with 10% sodium hydroxide and extracted multiple times with methylene chloride to isolate the organic product.

- The organic layer is washed with water and brine, then solvents are removed under vacuum.

- Final purification may involve methanol treatment and vacuum distillation to remove residual solvents and obtain the pure compound.

Alternative Synthetic Routes and Related Methods

- Bromination of Caffeine Derivatives: The precursor 8-bromotheophylline can be prepared by bromination of caffeine using N-bromosuccinimide (NBS) in a biphasic system (dichloromethane and water) at room temperature, yielding 8-bromo-1,3,7-trimethylpurine-2,6-dione in high purity and yield.

- Nucleophilic Substitution with Piperazine: The 8-bromo derivative undergoes nucleophilic aromatic substitution with piperazine in DMF at elevated temperature (~100 °C) to afford the 8-piperazinyl derivative.

- Propargylation and Click Chemistry: For derivatives bearing additional substituents, N-propargylation of the 8-piperazinyl intermediate followed by Huisgen cycloaddition with alkyl azides can be performed to diversify the molecule, though this is more relevant for analog synthesis than the parent compound.

Summary Table of Key Preparation Parameters

| Step | Reagents/Conditions | Outcome/Notes |

|---|---|---|

| Bromination of caffeine | NBS, DCM/H2O, RT | 8-bromo-1,3,7-trimethylpurine-2,6-dione, high yield |

| Nucleophilic substitution | Piperazine, DMF or N-butyl acetate, K2CO3, KI, 85–125 °C, 4–8 h | 1,3,7-trimethyl-8-piperazin-1-yl-purine-2,6-dione |

| Workup | Acetic acid quench, organic solvent washes, basification, extraction with methylene chloride | Purification and isolation of product |

| Optional derivatization | N-propargylation, click chemistry | Functionalized derivatives |

Research Findings and Advantages of the Method

- The S_NAr reaction on 8-bromo purine derivatives is highly regioselective and efficient for introducing piperazinyl groups at C8 without affecting the methylated nitrogens or keto groups.

- Use of potassium iodide as a catalyst enhances the reaction rate and yield.

- The reaction conditions are mild enough to avoid decomposition of sensitive purine cores.

- The process is scalable and amenable to commercial production, as demonstrated by patent disclosures emphasizing cost-effectiveness, safety, and high purity.

- Bromination using NBS is preferred over other brominating agents due to cleaner reaction profiles and quantitative yields.

常见问题

Basic Research Questions

Q. What experimental approaches are recommended for structural characterization of 1,3,7-Trimethyl-8-piperazin-1-yl-3,7-dihydro-purine-2,6-dione?

- Methodology : Use X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy to resolve the compound’s stereochemistry and confirm substituent positions. For NMR, focus on - and -NMR to identify methyl groups at positions 1, 3, and 7, and the piperazine moiety at position 7. Comparative analysis with structurally related xanthine derivatives (e.g., theophylline, caffeine) can validate assignments .

- Critical Note : Ensure purity (>98% by HPLC) to avoid spectral interference, as impurities in methylated purine derivatives can skew resonance signals .

Q. How can researchers assess the compound’s solubility and stability in physiological buffers?

- Methodology : Perform shake-flask solubility assays in PBS (pH 7.4) and simulate gastrointestinal conditions (e.g., pH 1.2–6.8). Monitor stability via high-resolution mass spectrometry (HRMS) and UV-Vis spectroscopy over 24–72 hours. For hydrolytic stability, compare degradation products with synthetic analogs (e.g., 8-mercapto derivatives) .

- Data Interpretation : Low solubility (<10 µM) may necessitate formulation with cyclodextrins or lipid-based carriers for in vivo studies .

Advanced Research Questions

Q. What mechanistic insights support the role of this compound as a dipeptidyl peptidase-4 (DPP-4) inhibitor?

- Experimental Design : Conduct enzyme inhibition assays using recombinant human DPP-4. Measure IC values via fluorogenic substrates (e.g., Gly-Pro-AMC) and compare with established inhibitors (e.g., sitagliptin). Validate binding kinetics using surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .

- Key Finding : The piperazine moiety enhances binding to the S2 pocket of DPP-4, contributing to prolonged inhibition (>24 hours post-administration in rodent models) .

Q. How do structural modifications at position 8 (piperazine) impact pharmacological efficacy and selectivity?

- Methodology : Synthesize analogs with varied substituents (e.g., 3-aminopiperidine, 2-bromophenylmethyl) and evaluate DPP-4 inhibition, off-target effects (e.g., adenosine receptor binding), and metabolic stability in liver microsomes .

- Contradiction Analysis : While 3-aminopiperidine analogs (e.g., BI 1356) show superior potency (IC = 1 nM), bromophenyl derivatives exhibit reduced selectivity due to hydrophobic interactions with non-target proteases .

Q. What in vivo models are suitable for studying the compound’s effects on glycemic control?

- Experimental Design : Use Zucker Diabetic Fatty (ZDF) rats or db/db mice. Administer the compound orally (1–10 mg/kg) and measure plasma DPP-4 activity, active GLP-1 levels, and HbA1c over 4–12 weeks. Include a control group treated with vehicle or sitagliptin .

- Data Interpretation : Chronic treatment in ZDF rats showed a 30% increase in basal GLP-1 and 1.5% reduction in HbA1c, confirming sustained efficacy .

Q. How can researchers resolve contradictions in reported pharmacokinetic profiles across species?

- Methodology : Perform allometric scaling using data from rodents, canines, and primates. Adjust for species-specific differences in cytochrome P450 (CYP3A4/5) metabolism and renal clearance. Validate with physiologically based pharmacokinetic (PBPK) modeling .

- Critical Note : Higher plasma half-life in humans (~130 hours) compared to rodents (~4 hours) suggests species-dependent protein binding or tissue distribution .

Methodological Challenges and Solutions

Q. What strategies mitigate off-target effects in kinase or sirtuin inhibition assays?

- Approach : Screen against kinase panels (e.g., Eurofins KinaseProfiler) and sirtuin isoforms (SIRT1–7). Use competitive inhibitors (e.g., EX-527 for SIRT1) to confirm specificity. Molecular docking studies can predict interactions with conserved catalytic domains .

- Example : 8-mercapto analogs of this compound showed pan-sirtuin inhibition (IC = 1–5 µM), highlighting the need for substituent optimization to enhance selectivity .

Q. How can metabolic pathways be elucidated to identify potential toxic intermediates?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。